Rabdosiin
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Overview
Description
Rabdosiin is a natural product, specifically a tetramer of caffeic acid, isolated from the stems of Ocimum sanctum (holy basil) and other plants. It is known for its various biological activities, including anti-allergic, anti-HIV, and inhibition of DNA topoisomerase . This compound has shown promise in scientific research due to its cytotoxic activity against cancer cell lines and its potential as a selective anticancer drug scaffold .
Preparation Methods
Rabdosiin can be produced through plant cell cultures. For instance, a vigorously-growing E-4 callus culture of Eritrichium sericeum was found to produce large amounts of caffeic acid metabolites, including this compound . The most efficient method of eliciting this compound biosynthesis was through the treatment of E-4 calli with cuprum glycerate, which induced an increase in this compound production .
Chemical Reactions Analysis
Rabdosiin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to act as an effective scavenger of reactive oxygen species and an inhibitor of hyaluronidase and β-hexosaminidase release . Common reagents used in these reactions include oxidizing agents and reducing agents, although specific conditions and reagents are not extensively documented. The major products formed from these reactions include various phenolic derivatives .
Scientific Research Applications
Rabdosiin has a wide range of scientific research applications:
Mechanism of Action
Rabdosiin exerts its effects through several mechanisms. It acts as an antioxidant, scavenging reactive oxygen species, and inhibiting enzymes like hyaluronidase and β-hexosaminidase . Additionally, it inhibits DNA topoisomerase, which is essential for DNA replication and cell division, thereby exhibiting cytotoxic effects on cancer cells . The molecular targets and pathways involved include the inhibition of DNA topoisomerase and the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Rabdosiin is unique due to its tetrameric structure of caffeic acid. Similar compounds include:
Rosmarinic acid: A dimer of caffeic acid with antioxidant and anti-inflammatory properties.
Lithospermic acid: Another caffeic acid derivative with similar biological activities.
Shimobashiric acid C: A lignan with cytotoxic activity against cancer cell lines.
This compound stands out due to its higher number of caffeic acid units, which may contribute to its enhanced biological activities .
Properties
CAS No. |
119152-54-4 |
---|---|
Molecular Formula |
C36H30O16 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |
InChI Key |
VKWZFIDWHLCPHJ-SEVDZJIVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
119152-54-4 | |
Synonyms |
rabdosiin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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